Ethyl 5-aminothiazole-4-carboxylate
Description
Historical Development and Significance of Thiazole (B1198619) Heterocycles in Synthetic and Medicinal Chemistry
The journey of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch, who developed the first widely recognized synthesis of the thiazole ring. numberanalytics.comwikipedia.orgnih.gov This reaction, involving the condensation of α-haloketones with thioamides, remains a fundamental method for constructing this heterocyclic system. wikipedia.org The significance of thiazoles expanded dramatically with the discovery of their role in natural products and their subsequent application in various industries. For instance, the thiazole ring is a crucial component of the antibiotic penicillin and has been incorporated into photographic sensitizers and vulcanizing accelerators. nih.gov
In medicinal chemistry, the thiazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds. nih.govbohrium.com Its ability to participate in various chemical reactions, including donor-acceptor interactions and nucleophilic substitutions, allows for extensive structural modifications to fine-tune biological activity. nih.gov Thiazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic agents, highlighting the broad therapeutic potential of this chemical class. nih.govnih.govbohrium.com
Overview of Aminothiazole Derivatives as Pharmacologically Active Scaffolds
Among the vast landscape of thiazole derivatives, aminothiazoles have emerged as a particularly important subclass in drug discovery. mdpi.comgrafiati.com The presence of an amino group on the thiazole ring provides a key site for further chemical elaboration, enabling the synthesis of large and diverse compound libraries for biological screening. mdpi.com This has led to the identification of aminothiazole-based compounds with a wide spectrum of pharmacological activities, including:
Anticancer Activity: Numerous aminothiazole derivatives have been investigated for their potential to inhibit cancer cell growth. mdpi.commdpi.com For example, Dasatinib, a potent kinase inhibitor used in cancer therapy, features a 2-aminothiazole-5-carboxamide core. semanticscholar.orgtandfonline.com
Antimicrobial and Antifungal Activity: Aminothiazole derivatives have shown promise in combating various bacterial and fungal pathogens. mdpi.com
Antiviral Activity: The aminothiazole scaffold has been explored for the development of agents against viral infections, including influenza. mdpi.comnih.gov
Antioxidant and Anti-inflammatory Properties: Certain aminothiazole derivatives have demonstrated the ability to scavenge free radicals and modulate inflammatory pathways, suggesting their potential in treating conditions associated with oxidative stress and inflammation. mdpi.commdpi.comnih.gov
The pharmacological versatility of aminothiazoles underscores their importance as a key building block in the design of novel therapeutic agents. mdpi.com
Positional Isomerism within Aminothiazole Carboxylates: Focus on Ethyl 5-aminothiazole-4-carboxylate as a Key Research Target
The substitution pattern on the thiazole ring plays a critical role in determining the biological activity of a compound. This is particularly evident in the case of aminothiazole carboxylates, where the relative positions of the amino and carboxylate groups can significantly influence the molecule's properties and its interaction with biological targets. This phenomenon is known as positional isomerism. nih.gov
Two common positional isomers are ethyl 2-aminothiazole-4-carboxylate and ethyl 2-aminothiazole-5-carboxylate. While both share the same molecular formula, their distinct arrangements of functional groups lead to different chemical reactivities and biological profiles. For instance, ethyl 2-aminothiazole-4-carboxylate and its derivatives have been identified as inducers of Oct3/4, a key transcription factor in pluripotent stem cells. nih.gov
This compound , the focus of this article, represents another key positional isomer. Its specific arrangement, with the amino group at position 5 and the ethyl carboxylate at position 4, presents a unique chemical scaffold for exploration. Research into this particular isomer and its derivatives is driven by the understanding that subtle changes in molecular architecture can lead to profound differences in pharmacological effects. nih.gov The synthesis and biological evaluation of such specific isomers are crucial for mapping the structure-activity relationships of aminothiazole-based compounds and for the rational design of new and more effective therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIMLOSMFZQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504588 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18903-18-9 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 5 Aminothiazole 4 Carboxylate and Its Derivatives
Classical Approaches to the Thiazole (B1198619) Ring System Formation
Traditional methods for synthesizing the thiazole core have been foundational in organic chemistry, providing reliable, albeit sometimes harsh, pathways to these important heterocycles.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole derivatives. nih.govresearchgate.net This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). nih.govresearchgate.net In the context of ethyl 5-aminothiazole-4-carboxylate, a variation of this synthesis would utilize an appropriate α-haloacetoacetate derivative reacting with thiourea. mdpi.combepls.com The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov
A notable variant involves the reaction of ethyl bromopyruvate with thiourea. nih.gov This specific application of the Hantzsch synthesis directly leads to the formation of the ethyl 2-aminothiazole-4-carboxylate scaffold. The process generally involves refluxing the reactants in a suitable solvent, such as ethanol. nih.gov
Cyclocondensation Reactions involving Thiourea and Related Reagents
Cyclocondensation reactions are a broad class of reactions that are central to the synthesis of many heterocyclic systems, including thiazoles. These reactions involving thiourea are particularly prevalent. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea in ethyl acetate (B1210297) is a known method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate.
The Gewald reaction, while primarily known for synthesizing 2-aminothiophenes, has been modified for the synthesis of thiazoles. researchgate.netnih.gov This reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgorganic-chemistry.org A modified version of this reaction can be adapted to produce thiazole derivatives, showcasing the versatility of cyclocondensation strategies. nih.gov
Strategies utilizing α-Halo Ketones and Esters for 4-Carboxylate Thiazole Ring Formation
The use of α-halo ketones and esters is a fundamental strategy for constructing the 4-carboxylate thiazole ring. researchgate.net A common approach involves the α-halogenation of a β-keto ester, such as ethyl acetoacetate, followed by cyclization with thiourea. nih.gov For example, ethyl 2-bromoacetoacetate, generated from the bromination of ethyl acetoacetate, readily reacts with thiourea to yield the desired thiazole. tandfonline.com
The reactivity of these α-halo esters is crucial for the successful formation of the thiazole ring. The halogen atom provides an electrophilic center for the initial nucleophilic attack by the sulfur of thiourea, initiating the cyclization cascade. nih.gov This strategy has been widely employed due to the commercial availability of the starting materials and the generally reliable nature of the reaction. tandfonline.com
Modern and Efficient Synthetic Strategies for this compound
In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and high-yielding methods for the synthesis of this compound and its derivatives. nih.gov These modern approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions and the generation of hazardous byproducts. bepls.com
| Starting Materials | Reagents | Key Features | Yield (%) | Reference |
| Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | One-pot, avoids isolation of bromo-intermediate | 72 | tandfonline.com |
| Acetophenone, Thiourea | Copper(II) Bromide | One-pot α-bromination/cyclization | Good to excellent | clockss.org |
| Acetophenone, Thiourea | Trichloroisocyanuric acid (TCCA), Magnetic Nanocatalyst | Green, reusable catalyst | High | nih.gov |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | One-pot, reusable catalyst, ultrasonic irradiation option | 79-90 | mdpi.com |
Catalytic Synthesis Approaches for Thiazole Scaffold Construction
The development of catalytic methods for thiazole synthesis is a significant advancement, often leading to milder reaction conditions and improved selectivity. benthamscience.com Various catalysts have been explored to facilitate the construction of the thiazole scaffold.
For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot, multi-component reaction to synthesize Hantzsch thiazole derivatives. mdpi.com This method offers the advantages of being environmentally benign and allowing for the easy recovery and reuse of the catalyst. mdpi.com Another approach utilizes a magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) for the one-pot synthesis of 2-aminothiazoles, highlighting the move towards more sustainable catalytic systems. nih.gov The use of nano-copper powder as a catalyst in the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea has also been reported to give high yields of ethyl 2-amino-4-methylthiazole-5-carboxylate. chemicalbook.com
| Catalyst | Reaction Type | Advantages | Reference |
| Silica supported tungstosilicic acid | One-pot multicomponent Hantzsch synthesis | Reusable, environmentally benign | mdpi.com |
| Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis of 2-aminothiazoles | Magnetic, reusable, green | nih.gov |
| Nano-copper powder | Cyclocondensation | High yield | chemicalbook.com |
| Sodium carbonate | Cyclocondensation | Short reaction time, low temperature | google.com |
Green Chemistry Principles Applied to Synthesis Protocols
The synthesis of thiazole derivatives, including this compound, has seen a significant shift towards environmentally benign methodologies. bepls.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of multi-component, one-pot reactions, the use of green solvents and catalysts, and the application of alternative energy sources like microwave irradiation and ultrasound. bepls.commdpi.com
The choice of solvent is a critical aspect of green synthesis. Many protocols are moving away from hazardous organic solvents like dichloromethane (B109758) and nitrobenzene (B124822) towards safer alternatives. mdpi.comtandfonline.com Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) are increasingly employed. bepls.commdpi.com For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 as a recyclable solvent at 100°C, achieving yields of 87–96%. bepls.com Similarly, using water as a solvent for the reaction of dithiocarbamates and α-halocarbonyl compounds provides a simple and high-yielding route to substituted thiazoles. bepls.com Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. bepls.comresearchgate.net The synthesis of hydrazinyl thiazoles, for instance, can be achieved in seconds under solvent- and catalyst-free conditions using microwave irradiation. bepls.com
Table 1: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives
| Feature | Conventional Method | Green Chemistry Approach | Research Finding |
| Reaction Type | Two-step synthesis | One-pot synthesis | A one-pot procedure increased the yield of ethyl 2-amino-4-methylthiazole-5-carboxylate from <11% to 72%. tandfonline.com |
| Solvent | Dichloromethane, THF | Water, PEG-400, Deep Eutectic Solvents | The use of PEG-400 in a catalyst-free reaction for 2-aminothiazoles resulted in yields of 87–96%. bepls.com |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic irradiation | Microwave-assisted synthesis of hydrazinyl thiazoles was completed in 30-175 seconds without solvent or catalyst. bepls.com |
| Catalyst | Often requires catalysts | Catalyst-free or reusable catalysts | A simple, catalyst-free method was developed for synthesizing 2-aminothiazoles from α-diazoketones and thiourea. bepls.com |
Derivatization Techniques Applied to this compound
This compound is a versatile building block, offering multiple sites for chemical modification. georganics.sk These derivatization techniques are crucial for developing new compounds with tailored properties. The primary sites for modification are the 5-amino group, the 4-carboxylate ester, and the C2 position of the thiazole ring.
Functionalization of the 5-Amino Group
The primary amino group at the 5-position is a key site for introducing structural diversity. It can readily undergo a variety of reactions, including acylation, the formation of Schiff bases, and conversion into ureas or thioureas.
Acylation/Amide Formation: The 5-amino group can be acylated using acid chlorides or activated carboxylic acids to form the corresponding amides. For example, reacting 2-aminothiazole (B372263) derivatives with various acid chlorides or anhydrides is a common strategy to produce amide compounds. nih.govmdpi.com This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com A similar approach involves coupling with carboxylic acids using agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). niscpr.res.in These amide derivatives are of significant interest in medicinal chemistry.
Schiff Base Formation: Condensation of the amino group with aromatic aldehydes leads to the formation of Schiff bases (imines). nih.govresearchgate.net These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol. Schiff bases are valuable intermediates and have been investigated for their biological activities. researchgate.net
Urea (B33335) and Thiourea Formation: The 5-amino group can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. The synthesis of 3-phenylthioureas has been achieved by reacting ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives. nih.gov
Modifications of the 4-Carboxylate Ester Moiety
The ethyl ester at the 4-position provides another handle for derivatization, allowing for modifications that can significantly alter the compound's physicochemical properties, such as solubility and binding interactions. nih.gov
Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. semanticscholar.org This conversion is a common step to enable further modifications, such as amide bond formation, or to introduce an acidic functional group which can enhance water solubility. semanticscholar.org
Amidation: Once converted to the carboxylic acid, the molecule can be coupled with various amines to generate a diverse library of carboxamides. This is a widely used strategy in drug discovery. semanticscholar.orggoogle.com The process often involves activating the carboxylic acid with reagents like thionyl chloride or coupling agents before reacting it with the desired amine. google.comnih.gov For instance, 2-aminothiazole-5-carboxamides have been prepared by first hydrolyzing the ethyl ester, followed by activation and coupling with anilines. semanticscholar.org
Reduction to Alcohol: While less common in the reviewed literature for this specific scaffold, ester moieties can generally be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This would introduce a hydroxymethyl group at the 4-position, offering new possibilities for derivatization.
Strategies for Substitutions on the Thiazole Ring System
The unsubstituted C2 position of the this compound ring is susceptible to substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic properties and biological activity.
Electrophilic Substitution: While electrophilic substitution on the thiazole ring typically favors the electron-rich C5 position, the presence of activating groups can direct substitution to other positions. pharmaguideline.com However, with the C5 position occupied by an amino group and C4 by a carboxylate, the C2 position is the most likely site for substitution reactions.
Deprotonation and Alkylation/Arylation: A powerful strategy for functionalizing the C2 position involves deprotonation with a strong base, such as an organolithium compound, to generate a nucleophilic C2-lithiated species. pharmaguideline.com This intermediate can then react with a range of electrophiles, including alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce substituents at the C2 position. pharmaguideline.com
Condensation Reactions: The Hantzsch thiazole synthesis and its variations remain a fundamental method for constructing the thiazole ring with desired substituents from the outset. researchgate.net By choosing appropriately substituted starting materials (e.g., thioamides other than thiourea), one can directly synthesize thiazoles with various groups at the C2 position. For example, reacting ethyl 2-chloroacetoacetate with methanethioamide produces ethyl 4-methyl-5-thiazolecarboxylate, demonstrating C2 substitution is possible from the start of the synthesis. google.com This approach avoids post-synthesis modification of the ring itself.
Chemical Reactivity and Transformation Studies of Ethyl 5 Aminothiazole 4 Carboxylate
Reactivity Profile of the 5-Amino Functionality
The 5-amino group of ethyl 5-aminothiazole-4-carboxylate exhibits significant nucleophilic character, making it a key site for various chemical reactions.
Nucleophilic Reactivity and Condensation Reactions
The amino group at the C5 position readily participates in nucleophilic substitution and condensation reactions. For instance, it can react with appropriate electrophiles to form a variety of derivatives. One notable application is in the synthesis of 2-aminothiazole-5-carbamides, where the amino group is crucial for forming the carbamide linkage. semanticscholar.org Additionally, multicomponent condensation reactions involving 2-aminothiazole (B372263), aldehydes, and β-dicarbonyl compounds are catalyzed by various agents to produce complex heterocyclic systems. nih.gov
Formation of Schiff Bases and Related Imine Derivatives
The reaction of the 5-amino group with aldehydes and ketones leads to the formation of Schiff bases, which are compounds containing a C=N (imine) double bond. nih.gov This reaction is a common strategy for synthesizing new derivatives with potential biological activities. The formation of these imine derivatives is typically confirmed by spectroscopic methods such as FTIR, which shows the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic C=N stretching band. nih.govresearchgate.net
Table 1: Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate nih.gov
| Reactant 1 | Reactant 2 | Product |
| Ethyl 2-aminothiazole-4-carboxylate | Various aldehydes and ketones | Schiff base derivatives |
Acylation and Sulfamoylation Reactions
The nucleophilic nature of the 5-amino group allows it to undergo acylation reactions with acylating agents like acyl chlorides or anhydrides. This leads to the formation of amide derivatives. rsc.org For example, the acylation of ethyl 4-amino-2-(benzylthio)thiazole-5-carboxylate with Fmoc-Gly-Cl in the presence of K2CO3 in 1,4-dioxane (B91453) at 80 °C afforded the desired acylated product in a 78% yield. rsc.org Similarly, sulfamoylation reactions can be carried out to introduce a sulfamoyl group (-SO2NH2) or its derivatives.
Diazotization and Subsequent Transformations for Arylation or Halogenation
The 5-amino group can be converted to a diazonium salt through a process called diazotization, which involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid). researchgate.net These diazonium salts are versatile intermediates that can undergo various subsequent transformations. For example, they can be used in Sandmeyer-type reactions to introduce a halogen atom (chlorine, bromine) or a cyano group onto the thiazole (B1198619) ring. They can also be used in coupling reactions with activated aromatic compounds to form azo dyes. ekb.eg
Transformations of the 4-Carboxylate Ester Group
The ethyl carboxylate group at the C4 position of the thiazole ring can also be chemically modified.
Ester Hydrolysis to Carboxylic Acids
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. semanticscholar.org For example, treatment with a strong acid like hydrochloric acid can effectively cleave the ester bond to yield the carboxylic acid. google.com This transformation is often a key step in the synthesis of more complex molecules, as the resulting carboxylic acid can be further functionalized, for instance, by converting it into an acid chloride or an amide. semanticscholar.orggoogle.com
Amidation and Hydrazide Formation
The ester and amino functionalities of this compound allow for straightforward derivatization through amidation and hydrazide formation. The exocyclic amino group can react with acylating agents, while the ethyl ester can be converted into a hydrazide, a key intermediate for further cyclization reactions.
Research has shown that related aminothiazole carboxylates can undergo efficient amidation. For instance, the amino group of ethyl 2-aminothiazole-5-carboxylate can be acylated with various carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in solvents such as dimethylformamide (DMF). This allows for the introduction of a wide range of amide functionalities to the thiazole core.
Furthermore, the ethyl ester at the C4 position is readily converted into the corresponding hydrazide (5-aminothiazole-4-carbohydrazide) by treatment with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂). This transformation is typically carried out by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting hydrazide is a crucial building block for constructing fused heterocyclic systems, as it possesses a nucleophilic -NHNH₂ moiety capable of participating in cyclization reactions. nih.gov
Table 1: Reactions of the Amino and Ester Groups
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate | Thiourea (B124793) derivative | nih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Hydrazine hydrate | Carboxylic acid hydrazide | nih.gov |
Reactivity of the Thiazole Ring System
The thiazole ring in this compound is an aromatic system whose reactivity is influenced by its substituents. The C5-amino group is a potent activating group, while the C4-carboxylate is a deactivating group. This electronic push-pull arrangement dictates the regioselectivity of reactions on the ring.
The thiazole ring is generally susceptible to electrophilic attack, particularly when activated by electron-donating groups like an amino substituent. For 2-aminothiazoles, electrophilic substitution, such as nitration, typically occurs at the C5 position, which is activated by the amino group. google.comgoogle.com
In the case of this compound, the C5-amino group strongly activates the ring towards electrophilic substitution. The most electron-rich and sterically accessible position for an incoming electrophile is the C2 position. The amino group directs ortho and para (C4 and C2, respectively). Since the C4 position is already substituted, electrophilic attack is highly favored at the C2 position. Conversely, the C4-ester group is deactivating and would direct incoming electrophiles to the C2 position (meta to the ester). Therefore, the directing effects of both substituents reinforce the prediction that electrophilic substitution will occur at the C2 position. Studies on related 2-amino-5-arylazothiazoles have demonstrated that the ring readily undergoes electrophilic attack, for example, with benzoyl chloride to yield the N-benzoyl derivative, showcasing the reactivity of the ring system. nih.gov
Metal-catalyzed cross-coupling reactions are powerful tools for the diversification of heterocyclic cores. To utilize these reactions, the thiazole ring must first be functionalized with a suitable handle, typically a halogen atom. While direct halogenation of this compound is not widely reported, halogenated aminothiazoles are common precursors for such transformations.
The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, has been successfully applied to bromo-aminothiazole derivatives. For instance, a 2-amino-5-bromothiazole has been coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst to generate the corresponding 5-arylthiazole derivative. nih.gov This demonstrates that a halogenated version of this compound, likely halogenated at the C2 position, would be an excellent substrate for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions. These reactions typically employ a palladium catalyst, a base, and an organoboron reagent. nih.govnih.gov
Table 2: Representative Metal-Mediated Cross-Coupling
| Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Palladium catalyst | 5-Aryl-2-aminothiazole | nih.gov |
| 2-Aminothiazole | Aryl bromides/triflates | Pd(OAc)₂ / Ligand | N-Aryl-2-aminothiazole | nih.govacs.orgnih.gov |
Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor
The functional groups of this compound make it an ideal starting material for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
The thiazolopyridazine core can be efficiently constructed from this compound. The key transformation involves the initial conversion of the ethyl ester to a carboxylic acid hydrazide, as described in section 3.2.2. This hydrazide intermediate can then undergo intramolecular cyclization or react with a suitable one-carbon synthon to form the pyridazinone ring fused to the thiazole.
A documented route for an isomeric system involves reacting ethyl 2-aminothiazole-4-carboxylate with hydrazine to form the hydrazide, which is then treated with benzoyl chlorides. This leads to an intermediate that cyclizes to form the thiazolo[4,5-d]pyridazine (B3050600) ring system. nih.gov A similar strategy applied to this compound would be expected to yield the isomeric thiazolo[5,4-c]pyridazine framework.
The imidazothiazole scaffold can be synthesized from this compound by constructing an imidazole (B134444) ring onto the thiazole core. A common method for this transformation is the reaction of the 5-amino group with an α-halocarbonyl compound, such as an α-bromoketone.
This reaction follows the principles of the Hantzsch thiazole synthesis but is applied to form a fused imidazole ring. The exocyclic 5-amino group acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. The endocyclic nitrogen at position 3 of the thiazole then participates in a subsequent cyclization step to form the fused imidazole ring. For example, 2-aminothiazole is known to react with α-bromoacetophenones to yield 6-arylimidazo[2,1-b]thiazoles. nih.gov By analogy, reacting this compound with an α-haloketone would lead to the formation of an imidazo[4,5-d]thiazole system, a valuable heterocyclic scaffold. The high reactivity of α-haloketones makes them excellent partners for such cyclization reactions. nih.gov
Biological Activities and Medicinal Chemistry Research Involving Ethyl 5 Aminothiazole 4 Carboxylate and Its Derivatives
Anticancer Potential and Antineoplastic Activity
Derivatives of the 2-aminothiazole (B372263) scaffold have shown significant promise as anticancer agents, with some compounds progressing into clinical use. researchgate.net Research has demonstrated that these molecules can induce cell death and inhibit proliferation across a wide range of human cancer cell lines, including those affecting the breast, colon, lung, and blood.
A significant body of research confirms the cytotoxic potential of ethyl 5-aminothiazole-4-carboxylate derivatives against a diverse panel of human tumor cells. In studies conducted by the National Cancer Institute (NCI), newly synthesized analogs of ethyl 2-substituted-aminothiazole-4-carboxylate were evaluated against 60 different human cancer cell lines. One notable derivative, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, demonstrated remarkable and specific activity against the RPMI-8226 leukemia cell line with a GI50 (50% growth inhibition) value of just 0.08 µM. This compound also showed a broad spectrum of activity against the full panel of cell lines.
Other research has highlighted the efficacy of various thiazole (B1198619) derivatives against solid tumors. For instance, a novel series of thiazole compounds showed potent antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Similarly, bis-thiazole derivatives have been found to be highly cytotoxic to cervical cancer (HeLa), ovarian cancer (KF-28 and A2780), and breast cancer (MCF-7 and MDA-MB-231) cells, with some compounds exhibiting IC50 values in the nanomolar range. uni-mainz.de The cytotoxic effects extend to lung carcinoma (A549), rat glioma (C6), and colorectal carcinoma (HCT-116), demonstrating the broad applicability of these compounds in cancer research.
Interactive Table: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | Leukemia | GI₅₀: 0.08 µM | |
| 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 | Breast Cancer | IC₅₀: 2.57 µM | |
| 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | HepG2 | Liver Cancer | IC₅₀: 7.26 µM | |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 | Rat Glioma | IC₅₀: 3.83 µg/mL | |
| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 | Lung Cancer | IC₅₀: 12.0 µg/mL | |
| Bis-thiazole derivative (5c) | HeLa | Cervical Cancer | IC₅₀: 0.00065 µM | uni-mainz.de |
| Bis-thiazole derivative (5f) | KF-28 | Ovarian Cancer | IC₅₀: 0.0061 µM | uni-mainz.de |
| Thiazole-amino acid hybrid | A549 | Lung Cancer | IC₅₀: 2.07 µM | |
| Thiazole-amino acid hybrid | MCF-7 | Breast Cancer | IC₅₀: 3.51 µM | |
| Pyrano[2,3-d]thiazole derivative | HepG-2 | Liver Cancer | Strong Cytotoxicity |
The anticancer effects of this compound derivatives are largely attributed to their ability to halt the cancer cell cycle and induce programmed cell death, or apoptosis.
Cell Cycle Arrest: These compounds have been shown to interfere with the normal progression of the cell cycle, causing cancer cells to accumulate in specific phases, which prevents their division and proliferation. For example, certain aryl-hydrazinyl-thiazole derivatives cause a robust arrest of cancer cells in the G2/M phase. Other studies have documented cell cycle arrest at the G1/S phase transition and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. The specific phase of arrest can depend on the derivative's structure and the type of cancer cell. For instance, some juglone-bearing thiopyrano[2,3-d]thiazoles cause an increase in the S and G2/M phase populations in colorectal cancer cells.
Apoptosis Induction: A primary mechanism by which these thiazole derivatives exert their cytotoxic effects is the induction of apoptosis. This is often triggered through multiple pathways. Studies have shown that these compounds can activate caspases, which are key executioner proteins in the apoptotic cascade. Specifically, increased activity of caspase-3, -7, -8, -9, and -10 has been observed following treatment with various thiazole derivatives.
Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. A common finding is the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax, shifting the balance towards cell death. This is often associated with a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Some derivatives also appear to trigger apoptosis through the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate cell death pathways.
Interactive Table: Mechanisms of Action of Thiazole Derivatives in Cancer Cells
| Compound Class/Derivative | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Arylidene-hydrazinyl-thiazoles | Cell Cycle Arrest (G2/M) | Inhibition of tubulin polymerization. | |
| Arylidene-hydrazinyl-thiazoles | Apoptosis Induction | Increased caspase-3/7 activity; modulation of Bcl-2/Bax. | |
| 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | Cell Cycle Arrest (pre-G1) | Accumulation of cells in pre-G1 phase. | |
| 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | Apoptosis Induction | Increased percentage of early and late apoptotic cells. | |
| Juglone-thiopyrano[2,3-d]thiazoles | Cell Cycle Arrest (S & G2/M) | Significant shift in cell cycle distribution. | |
| Juglone-thiopyrano[2,3-d]thiazoles | Apoptosis Induction | Activation of caspases 3/7, 8, 9, and 10; ROS generation. | |
| TH-39 | Apoptosis Induction | Caspase-3 activation; Bcl-2 down-regulation; Bax up-regulation. |
The anticancer activity of this compound derivatives is rooted in their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell growth and survival.
A prominent target for these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, promoting proliferation and inhibiting apoptosis. Several novel thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, demonstrating potent enzymatic inhibition. Others have been identified as potent inhibitors of Akt (also known as Protein Kinase B), significantly blocking this key survival pathway.
Receptor tyrosine kinases (RTKs), which play a central role in angiogenesis and cell proliferation, are another important class of targets. Derivatives have been shown to effectively inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. Other kinases inhibited by various thiazole compounds include Cyclin-Dependent Kinase 2 (CDK2), which is involved in cell cycle regulation, and cancer-driving kinases like B-RAF and c-Met.
Additionally, some thiazole derivatives function by interfering with fundamental cellular processes. This includes the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and cell death. Other derivatives act as topoisomerase II inhibitors, interfering with DNA replication and repair by binding to the enzyme-DNA complex.
The generation of induced pluripotent stem cells (iPSCs) from somatic cells by activating key transcription factors offers significant therapeutic promise. The transcription factor Oct3/4 is a master regulator of pluripotency. Research has identified that a derivative of the core structure, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (named O4I2), is a potent small-molecule inducer of Oct3/4 expression.
In a high-throughput screening campaign, O4I2 was found to effectively enforce the expression of Oct3/4 in human cell lines. Treatment with this compound led to a clear, concentration-dependent accumulation of Oct3/4 protein. This induction also triggered the increased expression of other crucial pluripotency-associated genes, such as Nanog and Sox2. The ability of O4I2 and its derivatives to activate this key reprogramming factor suggests that this class of small molecules could be valuable for developing new, non-viral methods for generating iPSCs.
Antimicrobial Efficacy
Beyond their anticancer properties, the thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. uni-mainz.deacs.org Derivatives of this compound have been synthesized and evaluated for their ability to combat a range of bacterial pathogens.
Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).
In one study, a series of 2-aminothiazole analogues were synthesized, with one compound (A33) not only exhibiting direct bactericidal effects against multiple Gram-positive bacteria (MICs of 0.5-4 μg/mL) but also acting as a synergist with the antibiotic polymyxin (B74138) E against Gram-negative bacteria. Another study of novel thiazoles found them to be potent antibacterial agents, in some cases more active than the standard antibiotics ampicillin (B1664943) and streptomycin. The antimicrobial potential is highly dependent on the specific substitutions made to the core thiazole structure. acs.org For example, certain piperazinyl derivatives are particularly effective against methicillin-resistant S. aureus (MRSA) and E. coli at low concentrations. acs.org
Interactive Table: Antibacterial Activity of this compound Derivatives
| Compound Class/Derivative | Bacterial Strain | Gram Type | Potency (MIC) | Reference |
|---|---|---|---|---|
| 2-aminothiazole analogue (A33) | Various Gram-positive bacteria | Gram-Positive | 0.5-4 µg/mL | |
| Phenylbenzamido-aminothiazole derivative (121d) | S. aureus 29213 | Gram-Positive | 2-128 µM | acs.org |
| Phenylbenzamido-aminothiazole derivative (121d) | E. coli 25922 | Gram-Negative | 2-128 µM | acs.org |
| Thiazole-cyclohexene derivative (3d) | Candida spp. (Fungus) | N/A | 0.015–7.81 µg/ml | |
| Thiazole derivative (8) | En. cloacae | Gram-Negative | Potent Activity | |
| Aminothiazole-oximepiperidone cephalosporin (B10832234) (10a) | Various Gram-negative bacteria | Gram-Negative | Comparable to ceftazidime | |
| Thiazole derivative (12f) | S. aureus | Gram-Positive | Comparable to ampicillin | |
| Thiazole derivative (12f) | B. subtilis | Gram-Positive | Comparable to gentamicin |
Antifungal Properties Against Pathogenic Fungi
Derivatives of the aminothiazole scaffold have shown significant promise as antifungal agents, with research demonstrating their efficacy against a variety of pathogenic fungi, including Candida albicans, Histoplasma capsulatum, and Cryptococcus neoformans. nih.govnih.gov
A study investigating newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system revealed very strong antifungal activity against clinical isolates of C. albicans. nih.govnih.gov The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.008 to 7.81 µg/mL, with activity comparable or even superior to the standard antifungal drug nystatin. nih.govnih.gov The mechanism of action for these derivatives is thought to involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov Furthermore, these compounds exhibited low cytotoxicity against erythrocytes, indicating a favorable selectivity profile. nih.govnih.gov
In other research, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five species of Candida albicans. One of the demethylated compounds, 5a8 , demonstrated potent anti-Candida activity with a MIC80 value of 9 μM, which is comparable to the widely used antifungal fluconazole. mdpi.com
Research has also identified aminothiazole derivatives effective against other significant fungal pathogens. nih.gov The compound known as 41F5 was found to be highly active against Histoplasma yeast, with a minimal inhibitory concentration (MIC50) between 0.4 and 0.8 µM. nih.gov Structure-activity relationship (SAR) studies indicated that for high activity against Histoplasma, a thiazole core with a naphth-1-ylmethyl group at the 5-position and specific cyclohexylamide substituents at the 2-position were optimal. nih.gov For Cryptococcus neoformans, the naphth-1-ylmethyl substituent at the 5-position was also important, but smaller amide groups at the 2-position were preferred for activity. nih.gov
Table 1: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thiazoles with cyclopropane | Candida albicans | MIC values ranging from 0.008–7.81 µg/mL; activity comparable to nystatin. | nih.govnih.gov |
| 2-Amino-4,5-diarylthiazoles (e.g., 5a8) | Candida albicans | Compound 5a8 showed an MIC80 of 9 μM, similar to fluconazole. | mdpi.com |
| Aminothiazole 41F5 | Histoplasma capsulatum, Cryptococcus neoformans | MIC50 of 0.4-0.8 µM against Histoplasma. | nih.gov |
| Thiazole-containing triazoles | Pathogenic fungi | Showed potent and well-balanced in vitro and in vivo activities. | nih.gov |
Anti-tubercular Activity Against Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular agents. thieme-connect.com The 2-aminothiazole-4-carboxylate scaffold has been identified as a highly promising template for the development of a new class of drugs to combat tuberculosis. plos.orgscispace.comresearchgate.net
In a significant finding, methyl 2-amino-5-benzylthiazole-4-carboxylate was shown to inhibit the growth of M. tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). plos.orgscispace.com This potency is notably greater than that of the first-line anti-TB drug isoniazid (B1672263) (INH). scispace.com Interestingly, while this class of compounds was initially designed to mimic the antibiotic thiolactomycin (B1682310) (TLM) by targeting the β-ketoacyl synthase enzyme mtFabH, the most potent compounds did not inhibit this enzyme, suggesting they operate through a different and novel mechanism of action. plos.orgresearchgate.net
Further research into thiazole derivatives has yielded additional promising candidates. A series of thiadiazole-linked thiazole derivatives were synthesized and evaluated, with some compounds showing significant MIC values against M. tuberculosis. nih.gov Specifically, compound 5l had the best MIC value of 7.1285 μg/ml, and in silico analysis suggested these compounds may target the tubercular enzyme ThyX. nih.gov Other studies on substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives also demonstrated good anti-tubercular activities, with MIC values ranging from 1 µM to 61.2 µM. nih.gov
The versatility of the thiazole scaffold allows for extensive structural modifications, which has been explored to optimize anti-tubercular activity. thieme-connect.comnih.gov Studies on 2-aminothiazoles have explored how different substituents at various positions on the thiazole ring affect activity, providing a basis for the rational design of more effective therapeutics. nih.gov
**Table 2: Anti-tubercular Activity of Selected Thiazole Derivatives Against *M. tuberculosis***
| Compound/Derivative Class | Strain | Activity | Reference(s) |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | H37Rv | MIC = 0.06 µg/mL (240 nM) | plos.orgscispace.comresearchgate.net |
| Thiazole-thiadiazole compounds (e.g., 5l) | H37Ra | MIC = 7.1285 μg/ml | nih.gov |
| 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | H37Rv | MIC values from 1 µM to 61.2 µM | nih.gov |
| 5-Arylidenethiazolidin-4-ones with 5-nitrothiazole | H37Rv | MIC90 values <0.24 to 2 µM | mdpi.com |
Antiviral Properties, including Anti-HIV Activity
Thiazole derivatives have been extensively investigated for their antiviral properties, showing particular promise as inhibitors of the human immunodeficiency virus (HIV). mdpi.comnih.gov Research has led to the identification of several classes of thiazole-based compounds that target different stages of the HIV replication cycle. nih.govnih.gov
One notable area of research involves thiazolyl thiourea (B124793) derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds demonstrated potent inhibition of HIV-1 replication with subnanomolar IC50 values. The most promising compound, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea , was effective against both wild-type and NNRTI-resistant HIV-1 strains and exhibited a high selectivity index of over 100,000, indicating low toxicity to human cells. nih.gov Similarly, a series of thiazole acetamide (B32628) derivatives were found to inhibit HIV-1 replication, with one compound showing an IC50 of 7.35 μM against the HIV-1 reverse transcriptase enzyme. researchgate.net
Another strategy has focused on developing inhibitors of the HIV-1 nucleocapsid (NC) protein, which is another critical target for antiretroviral therapy. nih.gov Bifunctional 2-amino-4-phenylthiazole (B127512) derivatives were designed to interact with two different domains of the NC protein. nih.gov Many of these compounds effectively inhibited HIV-1 replication at low- to submicromolar concentrations and were also active against viral strains resistant to currently approved drugs. nih.gov
Isothiazoles, a related class of sulfur-and-nitrogen-containing heterocycles, have also been screened for anti-HIV activity. nih.gov Compounds such as 3-mercapto-5-phenyl-4-isothiazolecarbonitrile were found to inhibit the replication of both HIV-1 and HIV-2. nih.gov
Anti-inflammatory and Analgesic Research
The thiazole scaffold is a key component in compounds developed for their anti-inflammatory and analgesic (pain-relieving) properties. fabad.org.trnih.gov The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory pathway. nih.govresearchgate.net
Research into new benzothiazole (B30560) derivatives incorporating benzenesulphonamide and carboxamide moieties has yielded compounds with significant in vivo anti-inflammatory and analgesic effects. nih.gov In studies using the carrageenan-induced rat paw edema model, a standard test for inflammation, compounds 17c and 17i showed potent inhibition of edema, comparable to or exceeding the effects of standard anti-inflammatory drugs. nih.gov These compounds also demonstrated strong analgesic activity. nih.gov
Similarly, a study on thiazole/oxazole substituted benzothiazoles identified a compound that was more active than the reference drug in anti-inflammatory tests. nih.gov Pyridine- and thiazole-based hydrazides have also been evaluated, with some derivatives showing better in vitro anti-inflammatory activity, measured by the inhibition of protein denaturation, than the standard drug diclofenac (B195802) sodium. acs.org
The development of dual COX/LOX inhibitors is a key goal in anti-inflammatory research, as this could offer improved efficacy and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Thiazole and thiazolidinone derivatives have been identified as promising candidates for achieving this dual inhibition. nih.gov
Table 3: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Benzothiazole-benzenesulphonamides (e.g., 17c, 17i) | Anti-inflammatory, Analgesic | High inhibition of carrageenan-induced edema (up to 80%); potent analgesic effects. | nih.gov |
| Thiazole-bearing pyrazoles (e.g., 147h) | Anti-inflammatory | 92.85% protection from inflammation; good COX-2 inhibition. | uni.lu |
| Pyridine-thiazole hydrazides | Anti-inflammatory (in vitro) | Some compounds showed better inhibition of protein denaturation than diclofenac. | acs.org |
| Thiazoles/Thiazolidinones | Anti-inflammatory | Identified as potential dual inhibitors of COX and LOX enzymes. | nih.gov |
Other Notable Biological Activities and Interactions
Beyond the major areas of antimicrobial and anti-inflammatory research, the versatile thiazole scaffold has been explored for a range of other therapeutic applications. fabad.org.trmdpi.com
Antiallergic Applications
General reviews of the biological activities of thiazole derivatives consistently list antiallergic properties as one of their potential therapeutic applications. fabad.org.trmdpi.com This suggests that the thiazole nucleus is considered a viable starting point for the design and synthesis of compounds aimed at treating allergic conditions. fabad.org.tr
Antihypertensive Research
Derivatives of thiazole have been investigated for their potential to treat hypertension (high blood pressure). mdpi.comclockss.org A series of thiazole derivatives featuring a pyrazole (B372694) moiety were synthesized and evaluated for their cardiovascular effects. clockss.orgresearchgate.net Pharmacological screening revealed that many of these compounds exhibit good antihypertensive activity, which is attributed to an α-blocking mechanism. clockss.orgresearchgate.net These compounds were also noted for having low toxicity when compared to the existing antihypertensive drug Minoxidil. clockss.orgresearchgate.net
Other research on thiazole acetic acid derivatives found that some compounds could increase the developed tension in isolated rat hearts without affecting the heart rate, suggesting a potential application in conditions such as heart failure. nih.gov Additionally, studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have identified compounds that lower blood pressure through a direct relaxant effect on vascular smooth muscle. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been extensively studied as inhibitors of various enzymes critical to disease pathways. The thiazole core serves as a versatile scaffold for designing specific inhibitors for kinases, bacterial cell wall synthesis enzymes, and metabolic enzymes.
Stearoyl-CoA Desaturase (SCD) Inhibition
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. researchgate.net Inhibition of SCD, particularly the SCD1 isoform, is a therapeutic target for metabolic diseases like diabetes and obesity, as well as for certain cancers that rely on de novo fatty acid synthesis. documentsdelivered.comnih.gov
Several studies have identified thiazole-containing compounds as potent SCD inhibitors. For instance, a series of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides were developed as SCD-1 inhibitors. Further optimization led to the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide , which exhibited sub-nanomolar IC₅₀ values against both human and murine SCD-1. nih.gov Another study focused on thiazole-4-acetic acid analogs, leading to the discovery of liver-selective SCD1 inhibitors with potential for treating diabetes and hepatic steatosis while minimizing side effects. documentsdelivered.com A patent has also been filed for aminothiazole derivatives as inhibitors of human stearoyl-CoA desaturase, highlighting their therapeutic potential. google.com
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. The aminothiazole scaffold is a privileged structure in the design of kinase inhibitors. mdpi.com
Derivatives of ethyl 2-aminothiazole-4-carboxylate have shown significant potential in this area. For example, amino acid conjugates of aminothiazole were synthesized and evaluated for their anticancer activity. Molecular docking studies revealed that certain derivatives exhibited significant binding affinity and potential inhibitory action against the p110a isoform of phosphatidylinositol-3-kinase (PI3K), a key enzyme in cancer cell growth and survival. nih.gov Specifically, compounds S3c , S5b , and S6c showed marked inhibition against PI3K p110a with binding energies of -9.0, -8.5, and -7.9 Kcal/mol, respectively. nih.gov Furthermore, aminothiazole-based compounds have been developed as potent and selective inhibitors of other kinases, such as Aurora A kinase, with IC₅₀ values in the nanomolar range. mdpi.com The versatility of the thiazole ring allows for the development of inhibitors targeting various kinases, including VEGFR-2, which is crucial for tumor angiogenesis. nih.gov
UDP-N-acetylmuramate/l-alanine ligase (MurC) Inhibition
UDP-N-acetylmuramate/l-alanine ligase, or MurC, is an essential bacterial enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. Inhibiting MurC disrupts this process, leading to bacterial cell death, which makes it an attractive target for novel antibacterial agents.
Research has explored the potential of aminothiazole derivatives to inhibit this enzyme. Molecular docking studies have been performed on Schiff base derivatives of 2-aminothiazole-4-carboxylate. These studies visualize the potential binding interactions between the thiazole derivatives and the active site of UDP-N-acetylmuramate/l-alanine ligase, suggesting a mechanism for their antibacterial activity. The Mur ligase family, including MurC and MurD, is crucial for the sequential addition of amino acids to form the peptide stem of the peptidoglycan monomer unit, and their inhibition represents a promising strategy to combat antibiotic resistance.
Table 1: Examples of Enzyme Inhibition by this compound Derivatives
| Derivative Class / Compound | Target Enzyme | Key Findings |
|---|---|---|
| Thiazole-4-acetic acid analogs | Stearoyl-CoA Desaturase-1 (SCD1) | Identified as potent and liver-selective SCD1 inhibitors with therapeutic potential for diabetes and hepatic steatosis. documentsdelivered.com |
| 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Stearoyl-CoA Desaturase-1 (SCD1) | Exhibited sub-nanomolar IC₅₀ values in both murine and human SCD-1 inhibitory assays. nih.gov |
| Amino acid conjugates (S3c, S5b, S6c) | Phosphatidylinositol-3-kinase (PI3K) p110a | Showed strong binding energies of -9.0, -8.5, and -7.9 Kcal/mol, respectively, indicating marked inhibition. nih.gov |
| 2-Aminothiazole-4-carboxylate Schiff bases | UDP-N-acetylmuramate/l-alanine ligase (MurC) | Molecular docking studies suggest these derivatives can bind to the active site of the enzyme, indicating potential for antibacterial activity. |
| Aminothiazole derivatives | Aurora A Kinase | Identified as potent inhibitors with IC₅₀ values in the nanomolar range (e.g., 79 nM and 140 nM). mdpi.com |
Receptor Binding and Modulation Studies
Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by binding to and modulating the function of cellular receptors and other key proteins.
One significant finding involves the modulation of the octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency. A high-throughput screening campaign identified ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate , termed O4I2, as a potent small molecule inducer of Oct3/4 expression. This is crucial because the forced expression of transcription factors like Oct3/4 can reprogram somatic cells into induced pluripotent stem cells (iPSCs), which have immense therapeutic potential. The study demonstrated that O4I2 and its derivatives represent a new class of small molecules capable of enforcing this key gene's expression, potentially offering a safer, non-viral method for iPSC generation.
In another area of research, 5-aminothiazole derivatives were discovered to be novel ligands for prolyl oligopeptidase (PREP). Uniquely, these compounds bind to a newly identified allosteric site on the enzyme, separate from the catalytic active site. This binding modulates the protein-protein interaction (PPI) functions of PREP, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. While only weak inhibitors of PREP's proteolytic activity, these 5-aminothiazole ligands are potent modulators of its PPI-mediated functions, such as the clearance of α-synuclein aggregates. This discovery of a new ligand-binding site opens up novel therapeutic avenues for targeting PREP's disease-relevant functions.
Table 2: Receptor and Protein Modulation by this compound Derivatives
| Derivative / Compound | Target Protein | Biological Effect |
|---|---|---|
| Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) | Octamer-binding transcription factor 4 (Oct3/4) | Potently induces the expression of the Oct3/4 gene, a master regulator of pluripotency. |
| 5-Aminothiazole-based ligands | Prolyl oligopeptidase (PREP) | Bind to a novel allosteric site, modulating the enzyme's protein-protein interaction functions relevant to neurodegeneration. |
Applications as Biological Probes in Biochemical Research
The specific and potent interactions of this compound derivatives with biological targets make them valuable tools, or 'probes', for biochemical research. These small molecules allow for the precise interrogation of biological pathways and functions.
The derivative ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) serves as a prime example of a biological probe. Its ability to induce Oct3/4 expression makes it a powerful chemical tool for studying cellular reprogramming and pluripotency. Researchers can use O4I2 to investigate the molecular mechanisms underlying the generation of iPSCs without the confounding factors of viral gene delivery, thus providing a clearer understanding of the reprogramming process.
Similarly, the 5-aminothiazole-based ligands that bind to prolyl oligopeptidase (PREP) function as sophisticated probes to explore enzyme allostery and function. By selectively modulating the protein-protein interaction functions of PREP without significantly blocking its catalytic activity, these compounds allow researchers to dissect the distinct roles of PREP's different functions. This helps in understanding how PREP is involved in neurodegenerative pathways and validates specific functional domains as drug targets.
Table 3: Applications of this compound Derivatives as Biological Probes
| Derivative / Compound | Research Application | Mechanism of Action as a Probe |
|---|---|---|
| Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) | Study of cellular reprogramming and pluripotency. | Induces expression of the key transcription factor Oct3/4, enabling chemical-based generation of induced pluripotent stem cells (iPSCs). |
| 5-Aminothiazole-based ligands | Investigation of enzyme allostery and protein-protein interactions (PPIs). | Bind to a novel allosteric site on prolyl oligopeptidase (PREP), allowing for the specific modulation and study of its PPI-mediated functions. |
Mechanistic Investigations of Biological Action and Structure Activity Relationships
Elucidation of Molecular Targets and Binding Modes
Investigations into the molecular interactions of ethyl 5-aminothiazole-4-carboxylate derivatives have identified specific enzymes and receptors, providing a foundation for understanding their pharmacological activities.
While direct enzymatic targets of the parent compound this compound are not extensively documented, research into its broader structural class—5-aminothiazoles—has identified key protein interactions. A notable target is prolyl oligopeptidase (PREP) , a serine-type endopeptidase that also regulates significant cellular processes through protein-protein interactions (PPIs). acs.orgnih.gov A series of 5-aminothiazole-based ligands have been identified as potent and selective modulators of PREP's PPI-mediated functions. acs.orgnih.gov
Derivatives based on the related 2-aminothiazole (B372263) scaffold have been shown to interact with a different set of enzymes, highlighting the importance of the amino group's position on the thiazole (B1198619) ring. These targets include:
Aurora kinase : Certain 2-aminophenyl-5-halothiazole derivatives display inhibitory activity against this family of serine/threonine kinases. nih.gov
Dihydrofolate reductase (DHFR) : Molecular docking studies suggest that some thiazole derivatives may inhibit DHFR, a potential mechanism for their antituberculosis activity. nih.gov
Karyopherin β1 (KPNB1) : The derivative N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was found to be a potent inhibitor of this transport receptor, which is linked to anticancer activity. nih.govmdpi.com
UDP-N-acetylmuramate/l-alanine ligase : Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate have been studied via molecular docking, which indicated potential binding to this bacterial cell wall synthesis enzyme. nih.gov
Table 1: Identified and Proposed Molecular Targets for Aminothiazole Derivatives
| Target Enzyme/Receptor | Thiazole Scaffold Class | Biological Activity | Source(s) |
|---|---|---|---|
| Prolyl Oligopeptidase (PREP) | 5-Aminothiazoles | Modulation of Protein-Protein Interactions | acs.orgnih.gov |
| Aurora Kinase | 2-Aminophenyl-5-halothiazoles | Anticancer | nih.gov |
| Dihydrofolate reductase (DHFR) | Thiazole derivatives | Antituberculosis | nih.gov |
| Karyopherin β1 (KPNB1) | 2-Aminothiazole derivatives | Anticancer | nih.govmdpi.com |
| UDP-N-acetylmuramate/l-alanine ligase | 2-Aminothiazole Schiff bases | Antibacterial | nih.gov |
The interaction between 5-aminothiazole ligands and prolyl oligopeptidase (PREP) is particularly noteworthy. These ligands bind to a newly discovered binding site on the enzyme, which is separate from the catalytic active site responsible for proteolysis. acs.org This interaction allows the compounds to act as potent modulators of PREP's protein-protein interactions—such as those with α-synuclein and Tau protein—while being only weak inhibitors of its enzymatic activity. acs.orgnih.gov The existence and importance of this novel binding site were confirmed through point mutation studies. acs.org
Analysis of Cellular and Biochemical Pathway Perturbations
The interaction of aminothiazole derivatives with their molecular targets leads to the disruption or modulation of key cellular and biochemical pathways.
By selectively modulating the protein-protein interactions of PREP, 5-aminothiazole derivatives can influence critical neuropathological pathways. These interactions can affect processes such as the aggregation of α-synuclein and Tau proteins, which are hallmarks of neurodegenerative diseases, as well as autophagy and the production of reactive oxygen species (ROS). acs.org
In a different context, derivatives of the related isomer, ethyl 2-aminothiazole-4-carboxylate, have been shown to influence cell fate. The derivative known as O4I2, or ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, acts as a potent inducer of Oct3/4 expression. nih.gov Oct3/4 is a master transcription factor in the regulatory network of pluripotent cells. By enforcing its expression, these small molecules can help reprogram somatic cells into induced pluripotent stem cells (iPSCs), representing a significant perturbation of cellular differentiation pathways. nih.gov
Furthermore, derivatives that inhibit Aurora kinase cause a reduction in the phosphorylation of histone H3 at serine 10, an important event in cell division. nih.gov In a more general sense, the inhibition of various enzymes by aminothiazole compounds can disrupt essential biochemical pathways, forming the basis for their antimicrobial and anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of aminothiazole-based compounds, revealing key structural features and the effects of various substituents.
The thiazole ring, with its amino and carboxylate functional groups, serves as the fundamental pharmacophore. The ability to introduce diverse substituents at the C2, C4, and C5 positions is a key feature that allows for the fine-tuning of biological activity and the construction of complex peptidomimetic molecules. rsc.org For the potent modulators of prolyl oligopeptidase, the 5-aminothiazole scaffold itself is the critical feature that confers the unique ability to selectively influence protein-protein interactions over enzymatic inhibition. acs.orgnih.gov The stability of this scaffold allows for broader chemical exploration compared to isosteric structures like 5-aminooxazoles. nih.gov
The potency and selectivity of aminothiazole derivatives are highly sensitive to the nature and position of substituents on the core scaffold.
Antioxidant Activity: Compounds bearing electron-withdrawing groups such as 4-chlorophenyl, 4-trifluoromethylphenyl, and 4-cyanophenyl on the thiazole ring demonstrated notable antioxidant properties. nih.gov
Antibacterial Activity: For Schiff base derivatives, molecular docking studies indicated that the presence of a hydroxyl group on an attached benzene (B151609) ring resulted in stronger binding affinity to the target enzyme, suggesting enhanced antibacterial potential. nih.gov
Modulation of PREP: The stability of the 5-aminothiazole ring allowed for the exploration of wider substitution patterns, which was instrumental in developing ligands with disconnected SARs—potent modulation of PPIs with only weak inhibition of proteolytic activity. acs.orgnih.gov
Induction of Oct3/4: Chemical modifications to the lead compound ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2) yielded derivatives with even greater potency in inducing the expression of this key pluripotency factor. nih.gov
Table 2: Summary of Substituent Effects on the Biological Activity of Aminothiazole Derivatives
| Position/Substituent | Effect | Biological Activity | Source(s) |
|---|---|---|---|
| C5-ethyl carboxylate | Slight decrease in potency | Antimicrobial | nih.gov |
| 4-Trifluoromethylphenyl group | Increased potency | Antiviral (Influenza A) | nih.gov |
| 4-Chlorophenyl / 4-Cyanophenyl groups | Increased activity | Antioxidant | nih.gov |
| Hydroxyl group on benzene ring | Stronger binding affinity | Antibacterial (predicted) | nih.gov |
| Lipophilic groups at C2-amino position | Generally well-tolerated | Antitubercular | nih.gov |
Rational Design Principles for Optimizing Bioactivity
The this compound scaffold serves as a versatile template in medicinal chemistry, amenable to a variety of rational design strategies aimed at optimizing the biological activity of its derivatives. These strategies are centered on systematically modifying the molecule's structure to enhance its interaction with biological targets, improve its pharmacokinetic profile, and increase its therapeutic efficacy. The core principles guiding this optimization process include targeted substituent modification, isosteric and bioisosteric replacement, and scaffold hopping.
A fundamental approach to modulating the bioactivity of the this compound core involves the strategic introduction and modification of substituents at key positions on the thiazole ring. The primary sites for such modifications are the C2-amino group, the C4-ester group, and occasionally the C5-position itself, leading to a deep understanding of the structure-activity relationships (SAR).
For instance, derivatization of the C2-amino group has been extensively explored. The synthesis of Schiff bases by condensing the C2-amine with various aldehydes and ketones introduces a wide range of aryl and alkyl substituents. researchgate.net These modifications can significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity to target proteins. For example, in the development of Aurora kinase inhibitors, modifications at the C2-amino position of a related 2-aminothiazole core were crucial for activity. mdpi.com
Similarly, modification of the C4-carboxylate group is a common strategy. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse array of amides or other ester derivatives. This was demonstrated in the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which showed good anti-proliferative effects on human leukemia cells. mdpi.com The nature of the substituent on the amide nitrogen plays a critical role in determining the potency and selectivity of the compound.
The following table summarizes the impact of substituent modifications on the biological activity of various aminothiazole derivatives.
| Modification Site | Substituent | Resulting Biological Activity | Reference |
| C2-Amine | Phenyl Isothiocyanate | Formation of thiourea (B124793) derivatives, precursors to antitumor agents. | mdpi.com |
| C2-Amine | Acyl/Aryl Groups | Creation of amide derivatives with potential as kinase inhibitors. | mdpi.com |
| C4-Carboxylate | Phenylamide | Good anti-proliferative effects on human leukemia cells. | mdpi.com |
| C4-Carboxylate | Hydrazide | Precursors for further cyclization to form bioactive heterocycles. | mdpi.com |
Bioisosteric replacement is a sophisticated strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of the compound without making significant changes to the chemical structure. drughunter.com This principle is frequently applied to optimize the derivatives of this compound.
A classic example is the replacement of the C4-ethyl carboxylate group with other functionalities. The ester can be a liability in vivo due to hydrolysis by esterases. Replacing it with a more stable bioisostere can improve the pharmacokinetic profile of the molecule. For example, the ester could be replaced with a tetrazole ring, which is a well-known bioisostere for a carboxylic acid (the hydrolyzed form of the ester), maintaining acidity while potentially improving metabolic stability. drughunter.com
Another common bioisosteric strategy involves the replacement of the amide linkage in derivatives. Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of an amide bond while offering improved metabolic stability and pharmacokinetic profiles. drughunter.com In the context of designing c-Met kinase inhibitors, a thiazole carboxamide scaffold was utilized, where the amide group plays a crucial role in forming hydrogen bond interactions with the target enzyme. nih.gov
The thiazole ring itself can also be part of a bioisosteric replacement strategy. For instance, in the development of phosphodiesterase type 5 (PDE5) regulators, the aminothiazole scaffold was used as a core from which new derivatives were designed. rsc.org In other contexts, the thiazole ring might be replaced by other five-membered heterocycles like thiadiazole, oxazole, or pyrazole (B372694) to explore new chemical space and optimize target engagement. nih.gov
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantage |
| Carboxylic Acid/Ester | Tetrazole | Mimics acidity of carboxylic acid. | Increased metabolic stability and lipophilicity. drughunter.com |
| Amide Linkage | Oxadiazole/Triazole | Mimics hydrogen bonding and conformation of amide. | Enhanced metabolic stability and improved pharmacokinetics. drughunter.com |
| Thiazole Ring | Thiadiazole | Similar size, shape, and electronic properties. | Altered target binding, potential for novel intellectual property. nih.gov |
Scaffold hopping and pharmacophore merging represent more advanced rational design principles. Scaffold hopping involves replacing the central molecular core (the thiazole ring in this case) with a structurally different scaffold that maintains a similar 3D arrangement of the key functional groups (pharmacophore) required for biological activity. This can lead to the discovery of novel chemical series with improved properties, such as better patentability, enhanced selectivity, or a different side-effect profile.
Pharmacophore merging, on the other hand, involves combining the key structural features of two or more different known active compounds to design a new hybrid molecule with potentially enhanced or synergistic activity. nih.gov For example, the aminothiazole core from one class of inhibitors could be merged with a side chain from another class that is known to provide high affinity.
In the design of c-Met kinase inhibitors, researchers have successfully applied a pharmacophore merging strategy. They combined the thiazole/thiadiazole carboxamide scaffold with other moieties known to interact with the c-Met active site. This approach led to the identification of potent inhibitors after several cycles of structural optimization. nih.gov This iterative process of design, synthesis, and biological evaluation is the hallmark of a successful rational drug discovery campaign built upon the versatile this compound template.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in structure-based drug design for understanding how ligands, like derivatives of ethyl 5-aminothiazole-4-carboxylate, interact with their biological targets at the molecular level.
Research on various thiazole (B1198619) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on thiazole carboxamide derivatives as potential Cyclooxygenase (COX) inhibitors have revealed key binding patterns within the active sites of both COX-1 and COX-2 isozymes. acs.orgnih.gov These studies highlight the importance of specific structural modifications in enhancing binding affinity. The introduction of a methyl group on the thiazole ring, for example, can improve the molecule's geometry, allowing for a better fit within the enzyme's binding pocket. acs.org
In other studies, aminothiazole derivatives have been docked against targets like Lim kinase 1 (Limk1), an enzyme implicated in cancer. distantreader.org These simulations identified crucial hydrogen bond interactions between the thiazole core and key amino acid residues like Ile416, which are considered essential for inhibitory activity. distantreader.org Similarly, investigations into 2-aminothiazole (B372263) inhibitors of Cyclin-Dependent Kinase 5 (CDK5) showed that hydrogen bonding with Cys83 and van der Waals interactions with Ile10 are critical for binding affinity. nih.gov The insights from these docking simulations are invaluable for designing new derivatives with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules, like their steric and electrostatic fields. distantreader.orgnih.gov
Several QSAR studies have been conducted on aminothiazole derivatives to guide the design of more potent agents. In a study on aminothiazole-based Limk1 inhibitors, both CoMFA and CoMSIA models were developed and showed good predictive ability. distantreader.org The CoMSIA model, for instance, produced contour maps indicating that bulky, electropositive groups at certain positions would increase activity, while hydrogen bond donor groups were also favored in specific regions. distantreader.org
Another study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as Methionine Aminopeptidase inhibitors also yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.96), indicating a strong relationship between the structural features and the observed activity. researchgate.net Similarly, a 3D-QSAR analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives resulted in robust CoMFA and CoMSIA models that provide valuable information for understanding the structure-activity relationships of these molecules. tandfonline.com
Below is a table summarizing the statistical results from a representative 3D-QSAR study on aminothiazole derivatives.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Standard Error of Estimate (SEE) |
| CoMSIA | 0.569 | 0.915 | 52.714 | 0.109 |
This table presents data from a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives, which share a similar structural scaffold. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides insights into a molecule's stability and reactivity. nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a particularly important descriptor; a smaller gap suggests higher reactivity and polarizability. nih.govresearchgate.net
DFT calculations have been applied to various thiazole derivatives to understand their electronic properties. For a series of thiazole carboxamide derivatives investigated as COX inhibitors, the HOMO-LUMO energy gaps (ΔE) were calculated to predict their chemical stability and reactivity. nih.gov It was noted that a higher energy gap indicates greater chemical hardness, meaning more energy is required for electronic excitation. nih.gov In another study, DFT calculations at the B3LYP level of theory were used to investigate the reactivity of 2-aminothiazole derivatives, correlating calculated electronic descriptors with reaction yields. researchgate.net
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the electron density and helps predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.gov
The following table shows key electronic properties calculated via DFT for representative thiazole derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Celecoxib (Reference) | -0.240 | -0.059 | 0.181 |
| Thiazole Derivative 2a | -0.197 | -0.079 | 0.118 |
| Thiazole Derivative 2b | -0.211 | -0.070 | 0.141 |
| Thiazole Derivative 2j | -0.223 | -0.075 | 0.148 |
Data derived from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering a dynamic view of ligand-protein interactions. youtube.com This technique is used to assess the stability of a docked complex and to understand the conformational changes that may occur upon binding. nih.govnih.gov Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial state, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. nih.gov
MD simulations have been crucial in validating the docking results for various thiazole-based inhibitors. In a study of aminothiazole inhibitors targeting CDK5, MD simulations were performed to analyze the stability of the protein-ligand complexes. nih.gov The results helped to elucidate the binding mechanism, showing that the complexes remained stable throughout the simulation. Similarly, MD simulations of thiazole Schiff base derivatives targeting bacterial proteins confirmed that the lead compounds remained stably in the binding site, with RMSD and RMSF values within acceptable limits (below 2 nm). nih.gov
For potential quorum sensing inhibitors derived from thiazoles, MD simulations were used to confirm the stability of the hit compound when bound to the LasR protein, supporting the docking predictions. nih.gov These simulations are essential for ensuring the reliability of the designed molecules before advancing to further stages of drug development. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions
In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the drug-like properties of a compound. acs.orgresearchgate.net These computational models predict various pharmacokinetic parameters, helping to identify candidates with favorable profiles for oral bioavailability and to flag potential liabilities early in the design process. nih.gov
ADME predictions for numerous thiazole derivatives have been reported, generally showing favorable drug-like characteristics. Key parameters assessed include human oral absorption, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) permeability, and binding to human serum albumin. nih.gov Studies on thiazole carboxamide and thiazole Schiff base derivatives have shown that these compounds generally exhibit good oral bioavailability and adhere to Lipinski's Rule of Five, a set of guidelines for predicting drug-likeness. nih.govnih.gov
The table below presents a summary of predicted ADME properties for a series of newly designed thiazole carboxamide derivatives.
| Parameter | Description | Recommended Value Range |
| Mol MW | Molecular Weight | 130–725 |
| QPlogPo/w | Octanol/water partition coefficient | -2.0–6.5 |
| QPlogS | Predicted aqueous solubility | -6.5–0.5 |
| QPPCaco | Predicted Caco-2 cell permeability (nm/sec) | < 25 (poor), > 500 (great) |
| QPlogBB | Predicted brain/blood partition coefficient | -3.0–1.2 |
| QPlogKhsa | Predicted binding to human serum albumin | -1.5–1.5 |
| Percent Human Oral Absorption | Predicted oral absorption in humans | < 25% (poor), > 80% (high) |
| Lipinski's Rule of Five | Number of violations (max 4) | 0 |
This table summarizes key ADME parameters and their recommended ranges for drug candidates, based on analyses of thiazole derivatives. nih.govnih.gov
Advanced Analytical Techniques in Research of Ethyl 5 Aminothiazole 4 Carboxylate
Spectroscopic Characterization (NMR, HRMS, FTIR) for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are fundamental in determining the molecular structure of newly synthesized derivatives of ethyl 5-aminothiazole-4-carboxylate. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide complementary information to build a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For instance, in the characterization of ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate, a derivative of the target compound, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) revealed specific chemical shifts and coupling constants. researchgate.net The signals at 1.25 ppm (doublet, J=8.0 Hz, 6H) and 1.33 ppm (triplet, J=7.1 Hz, 3H) correspond to the isopropyl and ethyl protons, respectively. researchgate.net The heptet at 3.88 ppm (J=6.9 Hz, 1H) is characteristic of the CH group of the isopropyl substituent, and the quartet at 4.27 ppm (J=7.1 Hz, 2H) corresponds to the methylene (B1212753) protons of the ethyl ester group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is employed for the accurate determination of the molecular weight and elemental composition of a compound. This technique is crucial for confirming the identity of a synthesized molecule. For example, the mass spectrometry data for a synthesized hexahydropyrimidine (B1621009) derivative revealed a molecular ion peak (m/z) and specific fragmentation patterns, such as the loss of a hydroxyl group, which helps in confirming the proposed structure. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate, a key absorption band was observed at 1034 cm⁻¹, which is characteristic of the C-O stretching vibration of the ester group. researchgate.net The FTIR spectrum of another derivative, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, was recorded in the 4000-400 cm⁻¹ region using a KBr pellet technique to identify its functional groups. researchgate.net
A summary of spectroscopic data for a representative derivative, ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate, is presented below:
| Technique | Solvent/Method | Observed Signals/Bands | Interpretation | Reference |
| ¹H NMR | CDCl₃ | δ 1.25 (d, J=8.0 Hz, 6H), 1.33 (t, J=7.1 Hz, 3H), 3.88 (hept, J=6.9 Hz, 1H), 4.27 (q, J=7.1 Hz, 2H) | Protons of isopropyl and ethyl groups | researchgate.net |
| FTIR | KBr pellet | 1034 cm⁻¹ | C-O stretching of the ester group | researchgate.net |
Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Mixture Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of synthesized this compound derivatives and for separating them from reaction mixtures. d-nb.inforesearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying and confirming the concentration of aminothiazole derivatives in various solutions. d-nb.infonih.gov For the analysis of a novel aminothiazole, an isocratic elution on a reverse-phase Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 μm) was used. The mobile phase consisted of 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile, with a flow rate of 1 mL/min. The analyte was detected at a wavelength of 272 nm. nih.gov Another HPLC-UV method for the simultaneous determination of a thiazolidine-4-carboxylic acid derivative utilized a ZORBAX SB-C18 column (150 × 4.6 mm, 5.0 µm) with a gradient elution. nih.gov This method demonstrated good linearity, accuracy (ranging from 92.74% to 105.57%), and precision. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. d-nb.infonih.gov This technique is particularly valuable for the analysis of complex biological samples and for early-stage pharmacokinetic research. nih.gov An LC-MS/MS method was developed to measure a novel aminothiazole in rat plasma. nih.gov The separation was achieved on a reverse-phase Waters Xterra RP® C18 column (150 mm × 4.6 mm, 5 μm) with an isocratic mobile phase. d-nb.info The method was validated for several parameters, including specificity, accuracy, and precision, with the coefficient of variation (% CV) for intra-day batches ranging from 1.35% to 7.62%. d-nb.info
The following table summarizes the conditions for a developed HPLC-UV method for an aminothiazole derivative:
| Parameter | Condition | Reference |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | UV at 272 nm | nih.gov |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous structural parameters, which are crucial for understanding the molecule's conformation and intermolecular interactions, and for rational drug design. nih.gov
The crystal structure of ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate was determined by a single-crystal X-ray diffraction study. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The supramolecular structure is characterized by centrosymmetric dimers formed through N—H⋯N hydrogen bonds, which are further linked by N—H⋯O contacts. researchgate.net This detailed structural information is invaluable for understanding how the molecule packs in the solid state and for designing molecules with specific properties.
Key crystallographic data for ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate are provided in the table below:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Unit Cell Volume (V) | 1116.1 (2) ų | researchgate.net |
| Molecules per Unit Cell (Z) | 4 | researchgate.net |
| Calculated Density (Dx) | 1.275 Mg m⁻³ | researchgate.net |
| R-factor | 0.038 | researchgate.net |
Applications As Building Blocks and Intermediates in Organic Synthesis
Role as a Key Heterocyclic Building Block in the Synthesis of Complex Organic Molecules
Ethyl 5-aminothiazole-4-carboxylate is utilized as a foundational component for constructing larger, more intricate heterocyclic systems. The reactivity of its amino group allows for the formation of new rings fused to or substituted on the thiazole (B1198619) core.
A notable example of its application is in the synthesis of pyrrole-substituted thiazoles. In a documented synthetic pathway, this compound is reacted with 2,5-hexanedione (B30556) in the presence of a scandium (III) triflate catalyst. google.com This reaction, conducted under microwave heating, results in the formation of ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-4-carboxylate. google.com This transformation demonstrates the role of the starting aminothiazole as a scaffold upon which another heterocyclic ring system (a pyrrole) is built, yielding a more complex molecule with potential for further chemical exploration. google.com
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
The thiazole moiety is a fundamental component in a wide array of biologically active natural products and synthetic drugs. alchempharmtech.com this compound serves as a key intermediate in the synthesis of novel compounds with therapeutic potential.
Research has shown its use in the creation of potential antibacterial agents. Specifically, it has been employed as a reactant in the synthesis of thiazole derivatives designed as inhibitors of metallo-β-lactamase (MBL) enzymes, which are crucial for combating bacterial infections. google.com In one synthetic route, a solution of this compound is treated with sodium hydride and then reacted with 2-acetamidothiazole-5-sulfonyl chloride to produce a novel, more complex thiazole derivative intended for pharmaceutical use. google.com
Furthermore, the derivatives synthesized from this compound have been investigated as potential treatments for various diseases. For instance, the pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from intermediates derived from this compound, are explored as calcium receptor antagonists for treating conditions such as osteoporosis, rheumatoid arthritis, and Paget's disease. google.com
Potential in Agrochemical Research and Development (e.g., Pesticides, Herbicides, Fungicides)
While specific applications of this compound in the agrochemical sector are not as extensively documented as in pharmaceuticals, the broader class of thiazole derivatives is recognized for its importance in this field. chemicalbook.com Thiazole-containing compounds are used as building blocks for developing pesticides and herbicides. chemicalbook.com
The structural motifs derived from aminothiazoles are valuable in the search for new crop protection agents. For example, related thiazolo[2,3,-b]quinazoline derivatives have been noted for their role in the development and life cycle of various plant species, indicating the potential for this class of compounds in agriculture. google.com The functional groups present in this compound allow for chemical modifications that could lead to the discovery of new herbicides, fungicides, or pesticides.
Data Tables
Table 1: Synthetic Applications of this compound
| Starting Material | Reagents | Product | Potential Application |
| This compound | 2,5-Hexanedione, Scandium (III) triflate | Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-4-carboxylate | Synthesis of complex heterocyclic molecules, Intermediate for APIs google.com |
| This compound | Sodium hydride, 2-Acetamidothiazole-5-sulfonyl chloride | Thiazole derivative | Active Pharmaceutical Ingredient (Antibacterial) google.com |
Future Perspectives and Research Challenges for Ethyl 5 Aminothiazole 4 Carboxylate
Discovery and Development of Novel, More Efficient Synthetic Pathways
The development of new and more efficient methods for synthesizing ethyl 5-aminothiazole-4-carboxylate and its derivatives is a critical area of future research. While established methods exist, they can be limited by factors such as low yields and the use of harsh reagents. tandfonline.com Researchers are actively seeking to overcome these challenges by exploring innovative synthetic strategies.
Another area of focus is the use of catalysis to improve reaction efficiency and selectivity. The use of catalysts like xanthan sulfuric acid, a bio-supported solid acid catalyst, has shown promise in the synthesis of 2-aminothiazole-5-carboxylates. tandfonline.com Furthermore, exploring chemoselective reactions, such as the α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea (B124793), has led to excellent yields of 2-aminothiazole-5-carboxamides, demonstrating a more efficient route that avoids harsh organometallic intermediates. semanticscholar.org The development of such methodologies will be crucial for the large-scale and environmentally friendly production of these valuable compounds. semanticscholar.orgresearchgate.net
Exploration of New Therapeutic Avenues and Biological Targets
While derivatives of this compound have shown significant promise as anticancer and antimicrobial agents, future research will focus on exploring new therapeutic applications and identifying novel biological targets. nih.govnih.gov The inherent versatility of the 2-aminothiazole (B372263) scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities, including anti-inflammatory, antiviral, and anti-HIV properties. mdpi.com
Recent studies have highlighted the potential of these compounds in several new areas:
Induced Pluripotent Stem Cell (iPSC) Generation: A derivative, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2), has been identified as a potent inducer of Oct3/4 expression, a key transcription factor in pluripotent cells. nih.gov This discovery opens up new avenues for the use of these small molecules in regenerative medicine and the generation of iPSCs without the need for viral transduction. nih.gov
Neuroprotective Agents: Derivatives of carboxylates and hydrazides have shown potential as neuroprotective and anti-Parkinsonian agents in animal models. researchgate.net Further investigation into the specific mechanisms of action could lead to the development of new treatments for neurodegenerative diseases.
Kinase Inhibition: Novel thiazole (B1198619) derivatives have been identified as potent inhibitors of ALK5, a serine-threonine kinase involved in TGF-β signaling, which plays a role in cancer progression. nih.gov This highlights the potential for developing highly selective kinase inhibitors for cancer therapy.
Cyclooxygenase (COX) Inhibition: New thiazole carboxamide derivatives have been designed and synthesized as inhibitors of COX enzymes, which are implicated in inflammation and cancer. nih.gov
The exploration of these and other therapeutic areas will be driven by high-throughput screening campaigns and a deeper understanding of the structure-activity relationships of these compounds.
Advanced Mechanistic Studies to Fully Elucidate Biological Actions
A comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their rational design and optimization. Future research will employ advanced techniques to unravel these complex mechanisms.
For instance, while some derivatives are known to inhibit cancer cell proliferation, the precise intracellular targets and signaling pathways involved often remain to be fully elucidated. Studies have shown that some derivatives can induce apoptosis and inhibit cell migration in cancer cells. nih.gov Future mechanistic studies will likely involve:
Target Identification and Validation: Utilizing techniques like proteomics and chemical biology to identify the specific protein targets of active compounds.
Signal Transduction Pathway Analysis: Investigating how these compounds modulate key cellular signaling pathways, such as the MAPK pathway, which has been implicated in the anti-inflammatory effects of some derivatives. nih.gov
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of drug-target complexes, providing insights into the molecular basis of their interaction.
By fully understanding how these compounds exert their effects at a molecular level, researchers can design more potent and selective therapeutic agents with fewer off-target effects.
Design and Synthesis of Highly Selective and Potent Analogues with Improved Drug-like Properties
The design and synthesis of new analogues of this compound with enhanced potency, selectivity, and improved drug-like properties is a cornerstone of future research. This involves a systematic exploration of the structure-activity relationships (SAR) of the thiazole scaffold. nih.gov
Key strategies for analogue design include:
Substitution Pattern Modification: Varying the substituents at different positions of the thiazole ring to optimize biological activity. For example, studies have shown that aromatic substitutions on the thiazole core can significantly improve antitumor activity compared to aliphatic substitutions. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.
Scaffold Hopping: Modifying the core thiazole structure to discover novel chemotypes with similar biological activities.
The goal of these efforts is to develop compounds with not only high efficacy but also favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as clinical drug candidates. nih.gov
Integration of Advanced Computational Modeling with Experimental Validation
The integration of computational modeling with experimental validation is becoming an indispensable tool in modern drug discovery. In the context of this compound research, computational approaches can significantly accelerate the design and optimization of new derivatives.
Future research will increasingly rely on:
Molecular Docking: In silico studies to predict the binding modes of novel compounds with their biological targets, helping to prioritize candidates for synthesis and biological testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogues.
Molecular Dynamics Simulations: Simulating the dynamic behavior of drug-target complexes to gain a deeper understanding of their interactions and stability.
By combining these computational predictions with rigorous experimental validation, researchers can adopt a more rational and efficient approach to drug design, reducing the time and cost associated with the discovery of new therapeutic agents.
Translational Research from Bench to Preclinical Development for Promising Derivatives
The ultimate goal of research on this compound is to translate promising laboratory findings into clinically effective therapies. This requires a dedicated focus on translational research, bridging the gap between basic scientific discoveries and preclinical development.
Key steps in this translational pathway include:
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease. For example, the anti-inflammatory activity of promising derivatives has been demonstrated in in vivo acute inflammatory models. nih.gov
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADME and safety profiles of lead candidates to ensure they are suitable for further development.
The successful progression of promising derivatives through preclinical development will pave the way for their eventual evaluation in human clinical trials, potentially leading to the introduction of new and effective treatments for a range of diseases.
Q & A
Q. What are the common synthetic routes for Ethyl 5-aminothiazole-4-carboxylate, and what methodological considerations are critical for reproducibility?
The synthesis typically involves condensation reactions of thiazole precursors with ethyl esters. For example, catalyst-free aqueous methods using ethanol/water mixtures under reflux can yield high-purity products by minimizing side reactions . Key considerations include stoichiometric control of the amino and ester groups, pH adjustments to avoid premature hydrolysis, and purification via recrystallization or column chromatography. Evidence from related thiazole derivatives highlights the importance of steric hindrance in directing reactivity at the carboxylate position .
Q. How is the structural conformation of this compound validated in crystallographic studies?
X-ray diffraction (XRD) with software like SHELXL or OLEX2 is used for refinement. Validation includes checking for reasonable bond lengths/angles (e.g., C=O ~1.21 Å, C-N ~1.34 Å) and assessing hydrogen bonding networks, as seen in analogous triazole-carboxylate structures . Tools like PLATON or CCDC Mercury ensure geometric accuracy and detect disorders .
Q. What are the typical reactivity patterns of the ester group in this compound under basic or acidic conditions?
The ethyl ester undergoes hydrolysis to carboxylic acids under acidic conditions (e.g., HCl/H₂O) or amidation with amines (e.g., NH₃ in ethanol at 70°C) . Steric effects from the adjacent aminothiazole ring may slow nucleophilic attacks, requiring prolonged reaction times or elevated temperatures.
Q. What storage conditions are recommended to maintain the stability of this compound?
Store in airtight containers under refrigeration (2–8°C) to prevent ester hydrolysis or oxidation. Avoid exposure to moisture and incompatible reagents (e.g., strong bases/oxidizers) . Stability studies on similar compounds recommend periodic NMR or HPLC checks for degradation .
Q. How is this compound utilized as a building block in medicinal chemistry?
The aminothiazole core serves as a pharmacophore in drug candidates targeting enzymes or receptors. Derivatives are synthesized via functionalization of the amino group (e.g., acylation) or ester group (e.g., hydrolysis to carboxylic acids) for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
Design of Experiments (DoE) approaches can identify critical parameters (e.g., temperature, solvent polarity). For example, ethanol/water mixtures improve solubility of intermediates, while microwave-assisted synthesis reduces reaction times . Monitoring by TLC or in-situ IR spectroscopy helps track intermediate formation.
Q. What strategies enable regioselective functionalization of the aminothiazole ring while preserving the ester group?
Steric and electronic effects guide reactivity. Electrophilic substitutions (e.g., nitration) occur at the phenyl ring (if present), while the 5-amino group can be acylated or alkylated selectively using protecting groups like Boc . Computational modeling (DFT) predicts reactive sites based on electron density maps .
Q. How are degradation products analyzed to assess compound stability under accelerated conditions?
Forced degradation studies (e.g., exposure to heat, light, or oxidizers) followed by LC-MS/MS or GC-MS identify major byproducts. For instance, oxidation may yield carboxylic acids, while hydrolysis produces ethanol and 5-aminothiazole-4-carboxylic acid .
Q. How are contradictions between XRD and NMR data resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Cross-validation using complementary techniques (e.g., neutron diffraction for hydrogen positions) and re-refinement with updated software (e.g., SHELXL 2024) address such issues .
Q. What methodologies are employed to design and evaluate novel derivatives for SAR studies?
Combinatorial libraries are synthesized via parallel reactions (e.g., Ugi-azide for cycloadducts) . High-throughput screening assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock Vina) prioritize candidates. For example, introducing electron-withdrawing groups at the 4-position enhances binding to kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
